molecular formula C22H19NO B3204647 6-Ethoxy-2,3-diphenyl-1H-indole CAS No. 103973-38-2

6-Ethoxy-2,3-diphenyl-1H-indole

Cat. No.: B3204647
CAS No.: 103973-38-2
M. Wt: 313.4 g/mol
InChI Key: GOUYNSQDNZCNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2,3-diphenyl-1H-indole is a polycyclic aromatic compound featuring an indole core substituted with ethoxy (-OCH2CH3) at position 6 and phenyl groups at positions 2 and 3. The ethoxy group at position 6 introduces steric bulk and electron-donating effects, which may enhance solubility and alter reactivity compared to non-ethoxy analogs. Applications of such indole derivatives span pharmaceuticals, materials science, and organic synthesis, particularly in designing antioxidants or bioactive intermediates .

Properties

IUPAC Name

6-ethoxy-2,3-diphenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-2-24-18-13-14-19-20(15-18)23-22(17-11-7-4-8-12-17)21(19)16-9-5-3-6-10-16/h3-15,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUYNSQDNZCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3-diphenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents like ethanol or toluene.

Industrial Production Methods

Industrial production of 6-Ethoxy-2,3-diphenyl-1H-indole may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3-diphenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,3-diphenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • Crystallography : SHELXL and OLEX2 are widely used for refining crystal structures of indole derivatives, enabling precise determination of substituent effects on molecular packing.
  • Spectroscopy : 1H/13C NMR and HRMS (as in ) are critical for characterizing substitution patterns and verifying synthetic outcomes.

Biological Activity

6-Ethoxy-2,3-diphenyl-1H-indole (CAS No. 103973-38-2) is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antiviral, anticancer, and antimicrobial therapies.

Basic Information

  • IUPAC Name: 6-Ethoxy-2,3-diphenyl-1H-indole
  • Molecular Formula: C22H19NO
  • Molecular Weight: 313.4 g/mol

Structure

The structure of 6-Ethoxy-2,3-diphenyl-1H-indole features an ethoxy group at the 6-position of the indole ring, which influences its reactivity and biological activity.

Antiviral Activity

Research indicates that 6-Ethoxy-2,3-diphenyl-1H-indole exhibits antiviral properties. It has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. The specific molecular targets and pathways involved in this activity are still under investigation.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. A notable study highlighted its effectiveness against HeLa cervical cancer cells and A549 lung cancer cells, where it exhibited significant cytotoxicity .

Antimicrobial Effects

6-Ethoxy-2,3-diphenyl-1H-indole has also been studied for its antimicrobial properties. It demonstrates activity against a range of pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

The biological effects of 6-Ethoxy-2,3-diphenyl-1H-indole are attributed to its interaction with specific molecular targets within cells. The indole nucleus allows for binding with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This modulation can lead to apoptosis in cancer cells or inhibition of viral replication.

Similar Compounds

To understand the unique properties of 6-Ethoxy-2,3-diphenyl-1H-indole, it is useful to compare it with similar compounds:

CompoundBiological ActivityUnique Features
2-PhenylindoleAnticancerBasic indole structure
3-PhenylindoleAnticancerSimilar structural properties
6-Methoxy-2,3-diphenyl-1H-indoleVaried biological activitiesDifferent substituents affecting solubility

The ethoxy substitution at the 6-position enhances solubility and interaction with biological targets compared to its analogs.

Study on Anticancer Activity

A study published in Pharmaceutical Research reported that derivatives of indoles exhibit significant cytotoxicity against various cancer cell lines. Specifically, 6-Ethoxy-2,3-diphenyl-1H-indole was noted for its potent effects against HeLa cells, suggesting a promising avenue for further research into its use as an anticancer agent .

Study on Antimicrobial Properties

In another investigation focused on overcoming antibiotic resistance, researchers explored natural and synthetic compounds' potential. The study found that compounds similar to 6-Ethoxy-2,3-diphenyl-1H-indole demonstrated effective antimicrobial activity against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for 6-Ethoxy-2,3-diphenyl-1H-indole, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Synthetic Routes : Utilize palladium-catalyzed cross-coupling reactions or Friedel-Crafts alkylation for introducing ethoxy and phenyl groups. For example, nitrogen-protected environments (e.g., using N-methoxyindole as a precursor) are critical to avoid side reactions .
  • Optimization :
    • Temperature Control : Maintain temperatures below 30°C during reagent addition to prevent decomposition .
    • Purification : Employ flash column chromatography (e.g., silica gel with gradients of EtOAc/hexanes) to isolate the product, as demonstrated in similar indole syntheses (71% yield achieved with this method) .
    • Monitoring : Use HPLC to track reaction progress and identify byproducts early .

Q. How should researchers handle air-sensitive reagents during the synthesis of ethoxy-substituted indoles?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen or argon using Schlenk lines or gloveboxes, as exemplified in the synthesis of N-methoxyindole derivatives .
  • Reagent Preparation : Pre-dry solvents (e.g., THF over molecular sieves) and degas via freeze-pump-thaw cycles.
  • Safety Protocols : Wear appropriate PPE (chemical-resistant gloves, lab coats) and follow waste disposal guidelines for reactive intermediates .

Q. What analytical techniques are most effective for characterizing the purity and structure of 6-Ethoxy-2,3-diphenyl-1H-indole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity. For example, distinct methoxy proton signals appear at δ 3.7–3.9 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>97% achievable via gradient elution) and detect trace impurities .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for 6-Methoxy-2-methyl-1-phenyl-1H-indole derivatives .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of 6-Ethoxy-2,3-diphenyl-1H-indole derivatives be systematically analyzed?

Methodological Answer:

  • Comparative Studies : Test analogs with varied substituents (e.g., 6-chloro or 6-fluoro indoles) to isolate structure-activity relationships .
  • Data Triangulation : Combine in vitro assays (e.g., cytotoxicity testing) with computational docking studies to validate target interactions.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. What methodologies are recommended for optimizing reaction yields in the presence of electron-withdrawing substituents on the indole ring?

Methodological Answer:

  • Catalyst Screening : Test Pd(II)/Cu(I) systems or Lewis acids (e.g., BF3_3-etherate) to enhance electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) can stabilize transition states in halogenated indole syntheses .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and stoichiometry simultaneously .

Q. How can researchers design experiments to study the effect of substituent position on the indole ring's reactivity and bioactivity?

Methodological Answer:

  • Synthetic Strategy : Synthesize positional isomers (e.g., 5-, 6-, or 7-substituted indoles) via regioselective functionalization .
  • Reactivity Probes :
    • Electrochemical Analysis : Measure oxidation potentials to assess electron-donating/withdrawing effects.
    • Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., UV-Vis spectroscopy) .
  • Bioactivity Profiling : Screen isomers against disease models (e.g., cancer cell lines) to correlate substituent position with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-2,3-diphenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-2,3-diphenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.